molecular formula C₂¹³C₆H₁₀ClNO₂ B1139824 Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt CAS No. 1346604-87-2

Ethyl Nicotinate-1,2',3',4',5',6'-13C6 Hydrochloride Salt

Cat. No.: B1139824
CAS No.: 1346604-87-2
M. Wt: 193.58
InChI Key:
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Description

Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt is a stable isotope-labeled compound. It is a derivative of nicotinic acid, where the carbon atoms in the nicotinic acid moiety are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for studying metabolic pathways, environmental pollutant standards, and as a chemical reference for identification and quantification.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt involves the esterification of nicotinic acid with ethanol, followed by the introduction of carbon-13 isotopes. The reaction typically occurs under acidic conditions with a catalyst to facilitate the esterification process. The resulting ester is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, where nicotinic acid is reacted with ethanol in the presence of a catalyst. The reaction mixture is then purified through distillation and crystallization to obtain the pure ester. The final step involves converting the ester to its hydrochloride salt form by adding hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nicotinic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Nicotinic acid derivatives.

    Reduction: Ethyl nicotinate alcohol.

    Substitution: Various substituted nicotinic acid esters.

Scientific Research Applications

Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt is widely used in scientific research, including:

    Chemistry: Used as a chemical reference for identification and quantification in analytical chemistry.

    Biology: Employed in metabolic studies to trace metabolic pathways using stable isotope labeling.

    Medicine: Utilized in clinical diagnostics for imaging and diagnosis.

    Industry: Used as an environmental pollutant standard for detecting pollutants in air, water, soil, and food.

Comparison with Similar Compounds

Similar Compounds

    Ethyl Nicotinate: The non-labeled version of the compound.

    Nicotinic Acid: The parent compound without the ester group.

    Methyl Nicotinate: A similar ester with a methyl group instead of an ethyl group.

Uniqueness

Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt is unique due to its stable isotope labeling, which allows for precise tracing in metabolic studies. This feature distinguishes it from other similar compounds and makes it highly valuable in research applications.

Properties

IUPAC Name

ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h3-6H,2H2,1H3;1H/i3+1,4+1,5+1,6+1,7+1,8+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWSUZCAGACMEU-SYWPSRQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13C](=O)[13C]1=[13CH]N=[13CH][13CH]=[13CH]1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747767
Record name Ethyl (~13~C_5_)pyridine-3-(~13~C)carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346604-87-2
Record name Ethyl (~13~C_5_)pyridine-3-(~13~C)carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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